N-(4-bromophenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-(4-bromophenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of N-(4-bromophenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-bromoaniline with 2-methyl-3-phenyl-5-(propan-2-yl)pyrazole-4-carbaldehyde in the presence of a base, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
N-(4-bromophenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with different nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-bromophenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a therapeutic agent due to its biological activities.
Materials Science: The compound’s photophysical properties make it suitable for use in optical applications.
Biological Research: It is used as a probe in various biological studies to understand cellular processes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, leading to altered cellular processes . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function .
Comparison with Similar Compounds
N-(4-bromophenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with significant biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and photophysical properties .
Properties
Molecular Formula |
C22H21BrN4 |
---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C22H21BrN4/c1-14(2)19-13-20(24-18-11-9-17(23)10-12-18)27-22(25-19)21(15(3)26-27)16-7-5-4-6-8-16/h4-14,24H,1-3H3 |
InChI Key |
ZHXJOBBZDDADMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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